3-氯-2-(三氟甲基)苯硼酸

描述

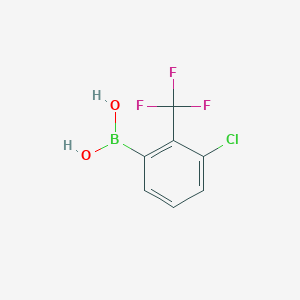

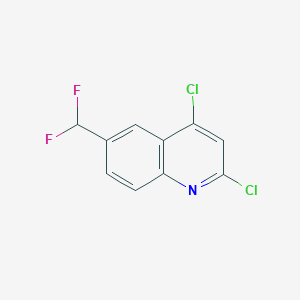

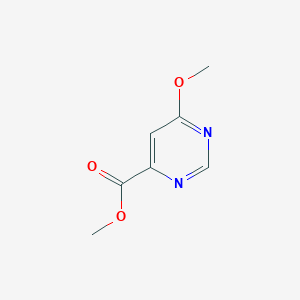

“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is a chemical compound with the empirical formula C7H5BClF3O2 . It is a solid substance and is often used in laboratory settings .

Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(trifluoromethyl)phenylboronic acid” can be represented by the SMILES stringOB(C1=CC=CC(C(F)(F)F)=C1Cl)O . Chemical Reactions Analysis

“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is often used as a reactant in various chemical reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(trifluoromethyl)phenylboronic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 313.5±52.0 °C at 760 mmHg, and a flash point of 143.4±30.7 °C . It has a molar refractivity of 43.1±0.4 cm3 and a molar volume of 150.4±5.0 cm3 .科学研究应用

-

Suzuki–Miyaura Coupling

- Field: Organic Chemistry

- Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as “3-Chloro-2-(trifluoromethyl)phenylboronic acid”, in the presence of a palladium catalyst .

- Method: The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with the organoboron reagent .

- Results: The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it suitable for a wide range of applications .

-

Solubility Studies

- Field: Physical Chemistry

- Application: The solubilities of phenylboronic acids and their derivatives in various solvents have been studied . This is important for selecting the right solvent for a particular reaction or for purifying products by crystallization .

- Method: The solubility is determined experimentally by a dynamic method, where the disappearance of turbidity is measured using a luminance probe .

- Results: Phenylboronic acids have high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .

-

Aerobic Oxidative Cross-Coupling

- Field: Organic Chemistry

- Application: This reaction involves the coupling of two different organoboron reagents under aerobic conditions .

- Method: The reaction is typically carried out in the presence of a palladium catalyst and a base .

- Results: This method allows for the direct synthesis of unsymmetrical biaryls .

-

Microwave-Assisted Petasis Reactions

- Field: Organic Chemistry

- Application: The Petasis reaction is a multi-component reaction involving an organoboron reagent, a carbonyl compound, and an amine .

- Method: The reaction is often carried out under microwave irradiation, which can significantly reduce the reaction time .

- Results: This method allows for the synthesis of a wide range of amines .

-

Rhodium-Catalyzed Addition Reactions

-

Synthesis of Biologically Active Molecules

- Field: Medicinal Chemistry

- Application: Organoboron reagents are often used in the synthesis of biologically active molecules .

- Method: The specific methods and procedures can vary widely depending on the target molecule .

- Results: This application has led to the development of a wide range of pharmaceuticals and biologically active compounds .

-

Thiazole Derivatives for Printable Electronics

-

Terphenyl Benzimidazoles as Tubulin Polymerization Inhibitors

- Field: Medicinal Chemistry

- Application: Terphenyl benzimidazoles are used as tubulin polymerization inhibitors .

- Method: The specific methods and procedures can vary widely depending on the target molecule .

- Results: This application has led to the development of a wide range of pharmaceuticals and biologically active compounds .

-

Aryl Ketones by Cross-Coupling Reaction with Acid Chlorides

-

Rhodium-Catalyzed Intramolecular Amination

-

Pd-Catalyzed Direct Arylation

-

Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles

- Field: Organic Chemistry

- Application: Organoboron reagents can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

- Method: The reaction is typically carried out in the presence of palladium nanoparticles .

- Results: This method allows for the synthesis of a wide range of biaryls .

安全和危害

“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is considered hazardous. It is harmful if swallowed and users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this chemical .

属性

IUPAC Name |

[3-chloro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRQHMYYORUKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(trifluoromethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)

![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)